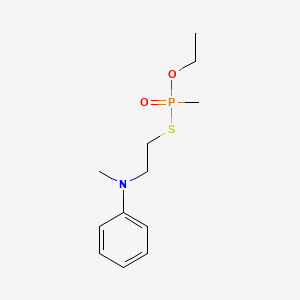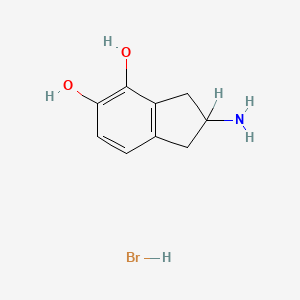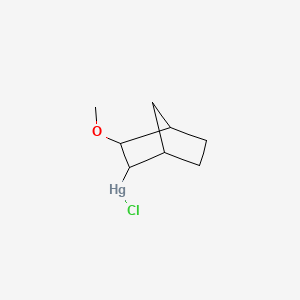
Norcamphane, 2-(chloromercuri)-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Norcamphane, 2-(chloromercuri)-3-methoxy- typically involves the mercuration of norcamphane derivatives. One common method involves the reaction of norcamphane with mercuric chloride in the presence of a suitable solvent such as acetone. The reaction conditions often require cooling to maintain the stability of the intermediate compounds. The resulting product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Norcamphane, 2-(chloromercuri)-3-methoxy- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromercuri group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield simpler derivatives.
Addition Reactions: The compound can participate in addition reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include mercuric chloride, sodium nitrite, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Norcamphane, 2-(chloromercuri)-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialized chemicals and materials
Wirkmechanismus
The mechanism of action of Norcamphane, 2-(chloromercuri)-3-methoxy- involves its interaction with specific molecular targets. The chloromercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Norcamphane, 2-(chloromercuri)-3-methoxy- can be compared with other similar compounds such as:
Norcamphor: An analog of camphor without the three methyl groups.
Camphor: A well-known bicyclic monoterpenoid with three methyl groups.
2-Norbornanone: Another bicyclic ketone similar to norcamphor.
Eigenschaften
CAS-Nummer |
42085-80-3 |
|---|---|
Molekularformel |
C8H13ClHgO |
Molekulargewicht |
361.23 g/mol |
IUPAC-Name |
chloro-(3-methoxy-2-bicyclo[2.2.1]heptanyl)mercury |
InChI |
InChI=1S/C8H13O.ClH.Hg/c1-9-8-5-6-2-3-7(8)4-6;;/h5-8H,2-4H2,1H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
PRGQCMPQXJUYLJ-UHFFFAOYSA-M |
Kanonische SMILES |
COC1C2CCC(C2)C1[Hg]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



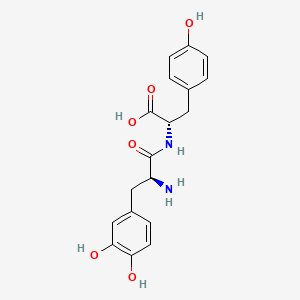
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
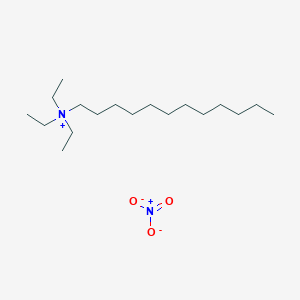


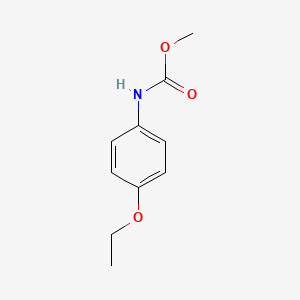
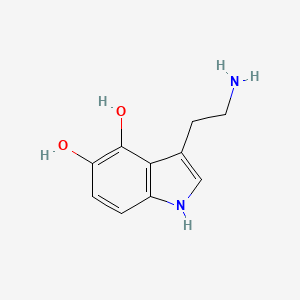
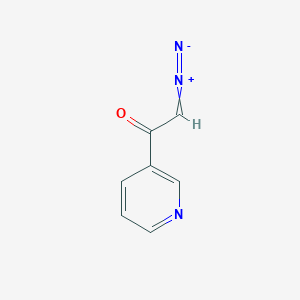

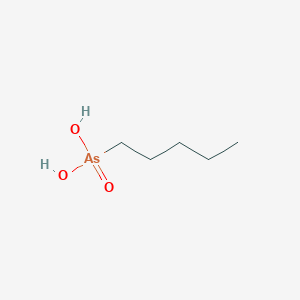
![Sulfonium, diphenyl[4-(phenylthio)phenyl]-](/img/structure/B14673430.png)
